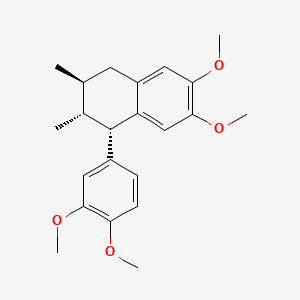

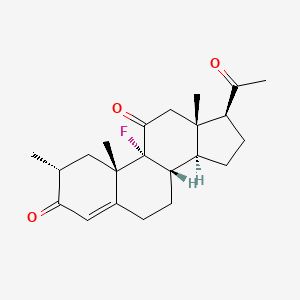

6-(5,6-Dimethoxybenzo(b)thien-2-yl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Org-9935 is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in various cell types . This compound has been studied for its potential therapeutic applications in various fields, including cardiovascular diseases, respiratory diseases, and fertility regulation .

Preparation Methods

Two synthetic methods have been developed for the synthesis of Org-9935 . The first method involves six steps and yields an overall 34% yield, while the second method involves five steps and yields an overall 69% yield. Both methods start from commercially available 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid . The enantiomers of Org-9935 can be separated by chiral column chromatography, and the absolute stereochemistry of the enantiomers can be determined by X-ray crystallography .

Chemical Reactions Analysis

Scientific Research Applications

In chemistry, it is used as a tool to study the role of PDE3 in various cellular processes . In biology, Org-9935 has been used to investigate the regulation of cAMP and cGMP levels in different cell types . In medicine, Org-9935 has been studied for its potential use as a contraceptive in female macaques . Additionally, Org-9935 has been explored for its potential therapeutic applications in cardiovascular and respiratory diseases .

Mechanism of Action

Org-9935 exerts its effects by inhibiting the activity of PDE3, leading to increased levels of cAMP and cGMP in cells . These cyclic nucleotides act as secondary messengers in various signaling pathways, regulating physiological functions such as smooth muscle relaxation, platelet aggregation, and oocyte maturation . By inhibiting PDE3, Org-9935 enhances the signaling pathways mediated by cAMP and cGMP, resulting in its therapeutic effects .

Comparison with Similar Compounds

Org-9935 is similar to other PDE3 inhibitors such as cilostamide and milrinone . Org-9935 is unique in its high selectivity and potency for PDE3 inhibition . Other similar compounds include cilostazol and theophylline, which also inhibit PDE3 but have different pharmacological profiles and therapeutic applications .

Properties

CAS No. |

129425-83-8 |

|---|---|

Molecular Formula |

C15H16N2O3S |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

3-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C15H16N2O3S/c1-8-4-14(18)16-17-15(8)13-6-9-5-10(19-2)11(20-3)7-12(9)21-13/h5-8H,4H2,1-3H3,(H,16,18) |

InChI Key |

KIYDKXDCNSPKQQ-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)NN=C1C2=CC3=CC(=C(C=C3S2)OC)OC |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=CC(=C(C=C3S2)OC)OC |

Synonyms |

4,5-dihydro-6-(5,6-dimethoxybenzo(beta)thiophene)-2-carboximidamide hydrochloride Org 9935 Org-9935 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-Benzodioxol-5-ylmethylamino)-sulfanylidenemethyl]-4-piperidinecarboxamide](/img/structure/B1214337.png)

![7,13,26-Trihydroxy-1-methoxy-5,9,24-trimethyl-10-(6-oxopyran-3-yl)-2,15,21,23-tetraoxaheptacyclo[20.3.1.03,20.05,18.06,14.09,13.014,16]hexacosan-8-one](/img/structure/B1214348.png)

![4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-[6-[4-[[9-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1214352.png)

![(3S,10S,13R,14R,17R)-17-[(2R,4S)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1214356.png)